Sterpurol D
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Overview
Description
Preparation Methods
Sterpurol D is typically isolated from the endolichenic fungus Cryptomarasmius aucubae through rice solid-substrate fermentation . The structures of this compound and other related compounds are elucidated by analyzing NMR spectroscopic spectra and HRESIMS data . The absolute configurations are established through spectroscopic data analysis and comparison of specific optical rotation .
Chemical Reactions Analysis
Sterpurol D undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include Lipopolysaccharide (LPS)-induced BV-2 microglial cells . The major products formed from these reactions are typically analyzed using NMR spectroscopic spectra and HRESIMS data .
Scientific Research Applications
Sterpurol D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been shown to significantly inhibit nitric oxide production in Lipopolysaccharide (LPS)-induced BV-2 microglial cells . This property makes it a potential candidate for anti-inflammatory and neuroprotective therapies . Additionally, this compound and related compounds have been studied for their anti-neuroinflammatory activities .
Mechanism of Action
Comparison with Similar Compounds
Sterpurol D is part of a group of sterpurane sesquiterpenoids, which also includes sterpurol A, sterpurol B, and sterpurol E . These compounds share similar structural features but differ in their specific biological activities and chemical properties . For example, sterpurol A and sterpurol B have also been shown to inhibit nitric oxide production, but their inhibitory effects may vary in potency compared to this compound . The uniqueness of this compound lies in its significant inhibition of nitric oxide production, making it a promising candidate for further research in anti-inflammatory and neuroprotective therapies .
Properties
Molecular Formula |
C19H28O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[(3S,6R,8R,10R)-3-acetyloxy-2,6,10-trimethyl-10-tricyclo[6.3.0.03,6]undec-1-enyl]methyl acetate |
InChI |
InChI=1S/C19H28O4/c1-12-16-10-17(4,11-22-13(2)20)8-15(16)9-18(5)6-7-19(12,18)23-14(3)21/h15H,6-11H2,1-5H3/t15-,17-,18-,19-/m1/s1 |
InChI Key |
IOUCICIUFSGBJU-NXWXRZEISA-N |
Isomeric SMILES |
CC1=C2C[C@](C[C@@H]2C[C@@]3([C@]1(CC3)OC(=O)C)C)(C)COC(=O)C |
Canonical SMILES |
CC1=C2CC(CC2CC3(C1(CC3)OC(=O)C)C)(C)COC(=O)C |
Origin of Product |
United States |
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